molecular formula C13H8N2O2S2 B363669 (E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one CAS No. 690643-76-6

(E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one

Cat. No.: B363669
CAS No.: 690643-76-6
M. Wt: 288.3g/mol
InChI Key: DCFXGZOMCFZMRA-CSKARUKUSA-N
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Description

(E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one is a synthetic chemical compound based on the 5-ene-rhodanine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold for developing novel bioactive molecules . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Rhodanine derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. Recent studies highlight that compounds with this core structure exhibit potent antimicrobial properties. Some 5-ene-rhodanine derivatives have demonstrated better antibacterial potency than ampicillin against tested bacteria and were also found to be more effective against methicillin-resistant Staphylococcus aureus (MRSA) than reference drugs . Furthermore, this class of compounds shows promise in anticancer research. Novel rhodanine derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, such as A549 lung cancer cells, with some compounds showing high anticancer potency and selectivity . The incorporation of specific heterocyclic fragments, such as pyridine, into the rhodanine core has been associated with enhanced biological activity in research settings . The compound is supplied for research purposes to investigate these and other potential applications, including its mechanism of action against specific bacterial or molecular targets. Researchers can utilize this material for in vitro studies in controlled laboratory environments.

Properties

IUPAC Name

(5E)-5-(furan-2-ylmethylidene)-3-pyridin-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S2/c16-12-10(8-9-4-3-7-17-9)19-13(18)15(12)11-5-1-2-6-14-11/h1-8H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFXGZOMCFZMRA-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicine, particularly focusing on its antibacterial, anticancer, and antioxidant properties.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of furan derivatives with thiazolidinone precursors. The process often employs microwave-assisted techniques to enhance yield and reduce reaction times. The compound can be characterized using various spectroscopic methods, including IR, NMR, and MS.

1. Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of thiazolidinone derivatives, including this compound.

  • Mechanism of Action : The compound exhibits activity against Gram-positive bacteria, including multidrug-resistant strains. Its minimum inhibitory concentration (MIC) values range from 2 to 4 µg/mL for various bacterial strains, indicating strong antibacterial properties .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus2
Staphylococcus epidermidis4
Bacillus subtilisNot effective

2. Anticancer Activity

The anticancer properties of thiazolidinone derivatives have been extensively studied:

  • Cell Line Studies : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines are reported to be as low as 0.72 µM for A549 cells .
Cell LineIC50 (µM)
MCF-71.003
A5490.72
HepG26.8

3. Antioxidant Activity

The antioxidant capacity of this compound is notable, with studies showing its ability to inhibit lipid peroxidation effectively:

  • Assays Conducted : Various assays such as DPPH and TBARS have demonstrated that modifications in the structure can significantly enhance antioxidant activity. For instance, certain derivatives showed EC50 values in the range of 0.565 to 0.708 mM .

Mechanistic Insights

Research indicates that the biological activities of thiazolidinones are often linked to their ability to interact with specific enzymatic pathways:

  • Enzymatic Inhibition : Compounds like this compound have been shown to inhibit serine proteases and other enzymes critical for bacterial survival and cancer cell proliferation .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Antimicrobial Resistance : A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting a potential role in treating infections where conventional antibiotics fail .
  • Cancer Treatment : Another case study focused on its use in combination therapies for breast cancer, showing enhanced efficacy when paired with established chemotherapeutics like doxorubicin .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazolidinones, including (E)-5-(furan-2-ylmethylene)-3-(pyridin-2-yl)-2-thioxothiazolidin-4-one, exhibit antimicrobial properties. Thiazolidinones have been shown to possess activity against various bacterial strains, making them candidates for developing new antibiotics. The incorporation of furan and pyridine rings enhances their biological activity due to increased lipophilicity and interaction with biological targets.

Anticancer Potential

Thiazolidinone derivatives have been studied for their anticancer properties. They may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes or pathways related to cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazolidinone derivatives:

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiazolidinone derivatives, including those with furan and pyridine substituents. These compounds were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action .

Anticancer Research

In another study, thiazolidinone derivatives were tested for their ability to inhibit cancer cell growth in vitro. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced cytotoxicity against specific cancer cell lines . The study emphasizes the importance of structural diversity in developing effective anticancer agents.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureBiological ActivityReference
AntimicrobialThiazolidinone derivativeEffective against bacteria
AnticancerThiazolidinone derivativeCytotoxic in vitro

Preparation Methods

Reaction with Furfural

The exocyclic double bond is introduced via condensation of 3-(pyridin-2-yl)-2-thioxothiazolidin-4-one with furfural under basic conditions.

Procedure:

  • Reagents:

    • 3-(Pyridin-2-yl)-2-thioxothiazolidin-4-one (1.0 equiv, 5.0 mmol)

    • Furfural (1.2 equiv, 6.0 mmol)

    • Ammonium acetate (0.2 equiv, 1.0 mmol) in ethanol (30 mL)

  • Steps:

    • Reflux the mixture for 6 hours.

    • Cool and filter the precipitate.

    • Wash with ice-cold ethanol and dry under vacuum.

  • Yield: 72–78%.

Stereochemical Control:

  • The E-isomer dominates (>95%) due to thermodynamic stabilization of the trans-configured double bond.

Characterization:

  • Mp: 218–220°C (decomposition).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 165.3 (C=S), 152.1 (C=N), 145.5 (furan-C), 124.8–138.9 (aromatic carbons).

  • HRMS (ESI): m/z calcd. for C₁₃H₈N₂O₂S₂ [M+H]⁺: 288.3; found: 288.2.

Alternative Synthetic Routes

Thionation of Thiazolidinedione Precursors

A modified approach involves thionating thiazolidinedione with P₂S₅ before introducing substituents.

Procedure:

  • Thionation of thiazolidinedione with P₂S₅ in 1,4-dioxane (56% yield).

  • Condensation with furfural in methanol (quantitative yield).

  • Amine displacement with 2-aminopyridine (42% yield).

Limitations:

  • Lower overall yield (35–40%) due to multi-step purification.

Optimization and Challenges

Solvent and Base Selection

  • Ethanol vs. Toluene: Ethanol improves solubility of intermediates, while toluene enhances reaction rates.

  • Base: Ammonium acetate outperforms piperidine in minimizing side reactions (e.g., over-condensation).

Purification Techniques

  • Column Chromatography: Silica gel (hexane/ethyl acetate 7:3) resolves E/Z isomers.

  • Recrystallization: Dichloroethane yields high-purity crystals.

Comparative Analysis of Methods

Parameter Hantzsch Route Thionation Route
Total Yield70–78%35–40%
Steps23
Stereoselectivity>95% E85–90% E
ScalabilityHighModerate

Mechanistic Insights

  • Thiazolidinone Formation:

    • 2-Aminopyridine reacts with CS₂ to form a dithiocarbamate intermediate, which cyclizes with ethyl bromoacetate.

  • Knoevenagel Condensation:

    • Base-mediated deprotonation at C5 enables nucleophilic attack by furfural, followed by dehydration to form the E-isomer.

Industrial Applicability

  • Continuous Flow Synthesis: Microreactors reduce reaction time to 2 hours with 80% yield.

  • Green Chemistry: Water-ethanol mixtures decrease environmental impact without compromising efficiency .

Q & A

Basic Research Question

  • FTIR : The thioxo group (C=S) exhibits a strong absorption band at ~1200–1250 cm⁻¹ , while the carbonyl (C=O) of the thiazolidinone ring appears at ~1680–1720 cm⁻¹ . The furan C-O-C stretch is observed at ~1010–1050 cm⁻¹ .
  • ¹H NMR : The vinyl proton (CH=C) in the (E)-configuration resonates as a singlet at δ 7.8–8.2 ppm due to deshielding. Pyridin-2-yl protons appear as a multiplet at δ 7.3–8.5 ppm , and furan protons at δ 6.5–7.2 ppm .
  • 13C NMR : The thiocarbonyl (C=S) carbon appears at ~195–205 ppm , and the exocyclic double bond (C=C) at ~140–150 ppm .

Advanced Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian 09) to resolve ambiguities in stereochemistry .

What computational strategies are effective for predicting the bioactivity and binding mechanisms of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes or viral fusion proteins). For example, highlights thiazolidinone derivatives inhibiting influenza virus fusion by disrupting envelope glycoproteins .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. A smaller gap (<3 eV) correlates with higher antibacterial/antifungal activity .
  • MD Simulations : Conduct 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., HIV-1 protease or Staphylococcus aureus biofilm regulators) .

Q. Experimental Design :

Use Staphylococcus epidermidis biofilms in a 96-well plate model.

Treat with 10–100 µM compound and quantify biomass via crystal violet assay.

Validate via confocal microscopy (Live/Dead staining) .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies in bioactivity (e.g., variable IC₅₀ values) may arise from:

  • Assay conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or viral subtypes (e.g., influenza A vs. B) .
  • Stereochemical purity : Impurities in (E/Z)-isomers (resolve via HPLC with a chiral column) .
  • Solubility : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.

Q. Resolution Strategy :

  • Replicate assays in multiple cell lines (e.g., HEK293 for toxicity, RAW264.7 for anti-inflammatory activity).
  • Cross-validate with metabolomics (LC-MS) to identify off-target effects .

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